Product packaging for Lipid A9(Cat. No.:)

Lipid A9

Cat. No.: B10830597
M. Wt: 905.5 g/mol
InChI Key: XNEHCOKBKFCJSM-UHFFFAOYSA-N
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Description

Contextualization within Ionizable Cationic Lipid Research

Ionizable cationic lipids are a class of lipids that possess a titratable head group, allowing them to switch from a neutral or anionic state at physiological pH to a positively charged state in the acidic environment of endosomes. This pH-dependent charge transition is crucial for the efficient encapsulation of negatively charged nucleic acids during nanoparticle formulation and for facilitating the subsequent release of the genetic payload into the cytoplasm. Lipid A9 is characterized as an ionizable cationic lipid with a reported pKa of 6.27. invivochem.comdcchemicals.comcaymanchem.comglpbio.comcaymanchem.comdcchemicals.com This pKa value suggests that this compound can acquire a positive charge in the mildly acidic conditions of the endosome, a property considered suitable for promoting membrane interactions and endosomal escape. invivochem.com

Evolution of this compound as a Key Component in Nucleic Acid Delivery Platforms

This compound has been utilized in the formulation of lipid nanoparticles (LNPs) designed for the in vivo delivery of both mRNA and siRNA. invivochem.comdcchemicals.comcaymanchem.comcaymanchem.comdcchemicals.com Its development is part of a broader effort to create improved lipid components for nucleic acid delivery platforms, building upon the knowledge gained from earlier generations of cationic and ionizable lipids. Research into this compound contributes to the understanding of how modifications in lipid structure, such as the presence of branched alkyl tails, can influence the efficiency of RNA molecule release within the endosome. frontiersin.org The lipid's incorporation into LNPs highlights its role as a foundational element in constructing sophisticated delivery vehicles capable of protecting nucleic acids from degradation and facilitating their entry into cells.

Significance of this compound in Modern Therapeutic Modalities

Key Properties of this compound

PropertyValueSource
PubChem CID122666762 invivochem.comnih.gov
CAS Number2036272-50-9 invivochem.comcaymanchem.comglpbio.comcaymanchem.comchemsrc.com
Molecular FormulaC57H112N2O5 glpbio.comcaymanchem.comchemsrc.combiocompare.com
Molecular Weight905.5 g/mol glpbio.comcaymanchem.comchemsrc.combiocompare.com
pKa6.27 invivochem.comdcchemicals.comcaymanchem.comglpbio.comcaymanchem.comdcchemicals.com
Formal Namebis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate caymanchem.comcaymanchem.com
Appearance (as supplied)Colorless to light yellow liquid (InvivoChem) invivochem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H112N2O5 B10830597 Lipid A9

Properties

Molecular Formula

C57H112N2O5

Molecular Weight

905.5 g/mol

IUPAC Name

bis(2-butyloctyl) 10-[3-(dimethylamino)propyl-nonanoylamino]nonadecanedioate

InChI

InChI=1S/C57H112N2O5/c1-8-13-18-21-28-35-45-55(60)59(49-38-48-58(6)7)54(43-33-26-22-24-29-36-46-56(61)63-50-52(39-16-11-4)41-31-19-14-9-2)44-34-27-23-25-30-37-47-57(62)64-51-53(40-17-12-5)42-32-20-15-10-3/h52-54H,8-51H2,1-7H3

InChI Key

XNEHCOKBKFCJSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)N(CCCN(C)C)C(CCCCCCCCC(=O)OCC(CCCC)CCCCCC)CCCCCCCCC(=O)OCC(CCCC)CCCCCC

Origin of Product

United States

Molecular Design and Synthesis Considerations for Lipid A9 and Analogues

Structural Elucidation of Lipid A9 and Related Ionizable Lipids

Ionizable lipids like this compound are amphiphilic molecules characterized by distinct domains: a polar head group, a hydrophobic tail region, and a linker connecting these two parts. The specific chemical structure of these domains dictates the lipid's behavior, including its pKa, its ability to encapsulate nucleic acids, and its interactions within the LNP and with cellular components. invivochem.comcaymanchem.com

This compound has the formal name bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate. biomol.comcaymanchem.com Its chemical formula is C57H112N2O5, and its molecular weight is approximately 905.5 g/mol . biomol.comcaymanchem.combroadpharm.com The CAS number for this compound is 2036272-50-9. dcchemicals.combiomol.comcaymanchem.combroadpharm.com

Analysis of the Ionizable Head Group (e.g., Tertiary Amine Moiety)

A critical feature of this compound and other ionizable lipids is the presence of an ionizable head group, which typically contains one or more pH-responsive tertiary amines. caymanchem.com In the case of this compound, the head group includes a dimethylamino group linked via a propyl chain to a nitrogen atom within an amide linkage. dcchemicals.combroadpharm.com This tertiary amine moiety is protonatable, meaning it can acquire a positive charge at pH values below its acid-base dissociation constant (pKa). caymanchem.com

The pKa of this compound has been reported to be approximately 6.27 dcchemicals.cominvivochem.combiomol.combertin-bioreagent.comglpbio.combiorbyt.com or 6.5 broadpharm.com. This pKa is crucial as it allows the lipid to be positively charged in the acidic environment during LNP formulation (typically around pH 4), facilitating the electrostatic interaction and encapsulation of negatively charged nucleic acids. invivochem.comcaymanchem.com At physiological pH (around 7.4), the lipid is largely neutral, which helps to improve the stability of the LNP in circulation and reduce the cytotoxicity often associated with permanently cationic lipids. caymanchem.com

Characterization of Hydrophobic Tail Architecture (e.g., Branched Alkyl Chains, Ester Linkages)

The hydrophobic tail region of ionizable lipids is essential for forming the lipid bilayer or non-bilayer structures within the LNP and for interacting with cell membranes. The architecture of these tails, including chain length, branching, and the presence of specific linkages, significantly impacts LNP formation, stability, and intracellular delivery. caymanchem.com

This compound features a complex hydrophobic structure. It includes two branched alkyl chains derived from 2-butyloctyl groups, linked via ester bonds to a central nonadecanedioate core. dcchemicals.combiomol.comcaymanchem.com Additionally, there is a nonanoyl chain attached to the nitrogen atom in the linker region via an amide bond. dcchemicals.combiomol.comcaymanchem.com The presence of branched alkyl chains is believed to contribute to a more cone-shaped structure for the lipid, which can enhance the ability of the LNP to disrupt the endosomal membrane and release its cargo into the cytoplasm. nih.govfrontiersin.org The nonadecanedioate core provides a long hydrocarbon chain backbone.

Role of Linker Chemistry in this compound Design

The presence of ester linkages in the hydrophobic tails is a common feature in newer generations of ionizable lipids. caymanchem.com These ester bonds can be subject to enzymatic hydrolysis within the cell, leading to the breakdown of the lipid into more hydrophilic products. caymanchem.com This biodegradability is a key design consideration aimed at reducing the potential for lipid accumulation and associated toxicity, thereby improving the safety profile of the delivery system. caymanchem.com The amide linkage in the linker region provides structural stability.

Synthetic Methodologies for this compound and Ionizable Lipid Libraries

The development of effective ionizable lipids necessitates robust and efficient synthetic methodologies, both for individual compounds like this compound and for generating diverse libraries of analogues.

Development of Novel Synthetic Routes for this compound Analogues

The synthesis of ionizable lipids often involves multi-step chemical reactions to precisely assemble the head group, linker, and tail components. While specific detailed synthetic routes for this compound itself are not extensively detailed in the provided snippets beyond its chemical name and structure, the synthesis of similar complex ionizable lipids and their analogues typically involves reactions such as amidation, esterification, and the coupling of pre-synthesized fragments. nih.govgoogle.com

The design of novel synthetic routes for analogues often focuses on modifying specific parts of the core structure, such as altering the length or branching of the alkyl chains, changing the type or position of the linker bonds (e.g., exploring ether vs. ester linkages), or modifying the head group structure. caymanchem.comgoogle.comresearchgate.net These modifications are guided by the understanding of structure-activity relationships to optimize properties like pKa, encapsulation efficiency, and intracellular delivery. caymanchem.comresearchgate.net

Combinatorial Chemistry and High-Throughput Screening in Ionizable Lipid Discovery

Given the complex interplay between lipid structure and function, combinatorial chemistry coupled with high-throughput screening (HTS) has become a powerful approach for the discovery and optimization of novel ionizable lipids. caymanchem.comnih.govtechnologypublisher.comprecigenome.com This involves synthesizing large libraries of lipids with systematic variations in their structural components and then rapidly evaluating their performance in relevant assays, such as mRNA encapsulation efficiency and in vitro or in vivo transfection. nih.govtechnologypublisher.comprecigenome.com

Combinatorial libraries can be constructed using various chemical reactions that allow for the facile combination of different head groups, linkers, and hydrophobic tails. nih.govtechnologypublisher.comnih.gov For example, Mannich reactions have been used to create combinatorial libraries of ionizable lipids with diverse structures. technologypublisher.com High-throughput screening platforms enable the rapid assessment of these large libraries, allowing researchers to identify promising lipid candidates that exhibit desired characteristics, such as high potency and favorable pharmacokinetic profiles. researchgate.nettechnologypublisher.comprecigenome.com This iterative process of synthesis and screening accelerates the identification of lead ionizable lipids for therapeutic applications. caymanchem.comprecigenome.com

Research findings highlight the importance of structural variations in ionizable lipids. For instance, studies have explored the impact of the number of methylene (B1212753) units between amine groups in the polar head researchgate.net and the influence of branched alkyl tails on endosomal escape nih.govfrontiersin.org. Combinatorial approaches have led to the identification of lipids with improved delivery efficiency and lower immunogenicity compared to existing lipids like MC3 and SM-102. technologypublisher.com

PropertyValueSource
pKa6.27 dcchemicals.cominvivochem.combiomol.combertin-bioreagent.comglpbio.combiorbyt.com
pKa6.5 broadpharm.com
Molecular FormulaC57H112N2O5 biomol.comcaymanchem.combroadpharm.com
Molecular Weight905.51 g/mol dcchemicals.com
Molecular Weight905.5 g/mol biomol.comcaymanchem.combroadpharm.com
CAS Number2036272-50-9 dcchemicals.combiomol.comcaymanchem.combroadpharm.com
PubChem CID122666762 invivochem.comnih.gov
AppearanceColorless to light yellow liquid invivochem.com
LogP20.4 invivochem.com
Hydrogen Bond Donor Count0 invivochem.com
Hydrogen Bond Acceptor Count6 invivochem.com
Rotatable Bond Count52 invivochem.com
Heavy Atom Count64 invivochem.com
Complexity964 invivochem.com
Defined Atom Stereocenter Count0 invivochem.com

Structure-Function Relationship Studies of this compound Variants

Structure-function relationship studies aim to understand how modifications to the lipid structure influence the performance of the resulting LNPs in nucleic acid delivery. For this compound and its variants, key areas of investigation include the impact of tail branching and degradability, as well as the influence of head group modifications on pH-responsiveness.

Impact of Tail Branching and Degradability on Lipid Nanoparticle (LNP) Performance

The branched nature of the hydrophobic tails in this compound is a notable structural feature. This compound possesses five branched chains, which is a higher degree of branching compared to some other ionizable lipids like DLin-MC3-DMA, which has three branched chains. nih.govresearchgate.net Increased branching is hypothesized to influence the molecular shape of the lipid, potentially creating a more cone-shaped structure. nih.govresearchgate.net According to the molecular shape hypothesis, a more conical lipid can enhance the membrane-disrupting ability of the LNP when it interacts with the anionic phospholipids (B1166683) of the endosomal membrane, thereby promoting endosomal escape and release of the encapsulated nucleic acid cargo into the cytoplasm. nih.govresearchgate.net

The presence of ester linkages in this compound contributes to its biodegradability. caymanchem.comnih.gov Biodegradable lipids are designed to be cleaved by intracellular esterases into smaller, more hydrophilic metabolites that can be readily cleared from the body. caymanchem.com This is in contrast to lipids with stable ether linkages, which may persist longer in tissues and potentially lead to increased toxicity. caymanchem.com While specific detailed research findings on the direct impact of varying tail branching or modifying ester linkages within this compound itself were not extensively detailed in the provided search results, the general principle applied to ionizable lipids suggests that the degree and location of branching, as well as the nature and lability of the linkages (like esters), are critical design parameters that influence LNP stability, cellular uptake, endosomal escape efficiency, and ultimately, the in vivo pharmacokinetic profile and efficacy. Studies comparing this compound to other biodegradable lipids like SM-102 and ALC-0315 suggest they share similar desirable properties related to biodegradability due to ester bonds. nih.gov

Influence of Head Group Modifications on pH-Responsiveness

The ionizable head group is the primary determinant of a lipid's pH-responsiveness, which is crucial for the function of ionizable cationic lipids in LNPs. This compound features a dimethylamine (B145610) head group, which provides a pKa in the range of 6.27 to 6.5. biorbyt.comglpbio.combertin-bioreagent.com This pKa is within the optimal range (6-7) considered necessary for effective LNP performance in delivering nucleic acids. caymanchem.comnih.gov

At physiological pH (around 7.4), ionizable lipids like this compound are largely neutral or weakly charged, which helps to minimize non-specific interactions with serum proteins and cell membranes, contributing to LNP stability in circulation and reduced cytotoxicity compared to permanently cationic lipids. caymanchem.comnih.gov However, in the acidic environment of the endosome (pH 5.0-6.5), the tertiary amine head group becomes protonated, acquiring a positive charge. caymanchem.comnih.gov This positive charge facilitates the interaction and complexation with the negatively charged nucleic acid payload, promoting its release from the LNP within the endosome. caymanchem.com The interaction of the positively charged lipid with the negatively charged endosomal membrane phospholipids is also believed to induce membrane destabilization and fusion, leading to the release of the LNP contents into the cytoplasm, thus enabling the mRNA or siRNA to access the cellular machinery for translation or gene silencing. caymanchem.comnih.gov

While specific data tables detailing the impact of modifications to the this compound head group were not found, the reported pKa of this compound highlights the importance of the dimethylamine moiety in achieving the desired pH-dependent ionization behavior. The pKa value dictates the pH range over which the lipid transitions from a neutral to a positively charged state, directly impacting its ability to encapsulate nucleic acids during formulation at slightly acidic pH and to mediate endosomal escape in the mildly acidic endosomal compartment. caymanchem.comnih.gov The precise chemical structure of the head group and its local environment within the LNP contribute to the observed pKa.

Here is a summary of some of the lipid compositions used in studies involving this compound:

Study ContextIonizable LipidPhospholipidSterolPEG-Lipid(s)Molar Ratio (Ionizable:Phospholipid:Sterol:PEG-Lipid)
Targeted LNP comparison justia.comThis compoundDSPCCholesterolDMG-PEG-2000, DSPE-PEG-2000-maleimide50:10:38.5:1.4:0.1
CRISPRoff mRNA/sgRNA delivery oup.comThis compoundDOPECholesterolDMG-PEG34.5:24.7:39.6:1.2
DNA LNP comparison (EPO expression) google.comThis compoundDSPC or DOPENot specifiedNot specifiedNot specified

This table illustrates that this compound has been studied in various LNP formulations with different helper lipids and ratios, highlighting its versatility as an ionizable lipid component.

Biophysical Mechanisms of Lipid A9 in Lipid Nanoparticle Lnp Assembly and Function

Role of Lipid A9 in Electrostatic Complexation with Nucleic Acids

The primary role of ionizable cationic lipids like this compound in LNP formation is the electrostatic complexation with negatively charged nucleic acids, such as mRNA and siRNA. caymanchem.cominsidetx.comlablifenordic.comnih.gov This interaction is essential for encapsulating the nucleic acid cargo within the LNP structure. During the LNP preparation process, which often involves mixing an ethanolic lipid mixture with an acidic aqueous solution containing nucleic acids, the low pH environment causes the ionizable lipid's functional groups to become protonated, acquiring a positive charge. ceon.rscaymanchem.com This positive charge allows for strong electrostatic binding with the anionic phosphate (B84403) backbone of the nucleic acids, facilitating their entrapment into the forming nanoparticles. ceon.rscaymanchem.comlablifenordic.comnih.govmdpi.com The ratio of ionizable lipid nitrogen to nucleic acid phosphate (N:P ratio) is a critical parameter that influences the efficiency of this complexation and the resulting encapsulation efficiency. sanbio.nlcaymanchem.com

pH-Dependent this compound Ionization and Its Influence on LNP Formation

The pH-dependent ionization of this compound is a fundamental property that dictates LNP formation and subsequent function. At low pH (typically below its pKa of 6.27), this compound is protonated and positively charged, which is crucial for the initial electrostatic interaction with negatively charged nucleic acids during LNP assembly. caymanchem.cominvivochem.comdcchemicals.comceon.rscaymanchem.com This charged state drives the self-assembly of the lipid components and nucleic acids into nanoparticles. nih.gov As the environment transitions to a neutral or physiological pH (around 7.4), this compound becomes predominantly neutral. ceon.rscaymanchem.cominsidetx.com This change in charge is important for reducing potential toxicity associated with permanently cationic lipids and for the stability of the LNP in circulation. sanbio.nlcaymanchem.cominsidetx.com The pKa of the ionizable lipid within the LNP is considered a key factor reflecting the efficiency of these delivery systems. ceon.rscaymanchem.com Studies have shown that the pKa of the ionizable lipid can be 2-3 units higher than the pKa of the LNP itself, potentially due to differences in proton solvation energy between the LNP and the aqueous medium. nist.gov This pH-responsive behavior allows the LNP to be relatively neutral in the bloodstream but become positively charged within the acidic environment of the endosome, which is crucial for endosomal escape and cargo release. ceon.rscaymanchem.cominsidetx.commdpi.comnist.govbioscience.co.uk

Membrane Interaction and Fusion Mediated by this compound

This compound plays a significant role in the interaction of LNPs with cellular membranes, particularly the endosomal membrane, which is critical for the intracellular delivery of the encapsulated nucleic acid. Once internalized by cells via endocytosis, LNPs are contained within endosomes, which undergo a maturation process involving a decrease in pH. insidetx.comnist.govbioscience.co.uk The acidic environment within the endosome triggers the reprotonation of this compound. insidetx.comnih.govnist.govbioscience.co.uk This leads to the formation of ion pairs between the now positively charged ionizable lipids and the anionic phospholipids (B1166683) of the endosomal membrane. ceon.rsnist.govnih.gov This interaction is believed to be a key driver of membrane destabilization and subsequent fusion or disruption of the endosomal membrane, allowing the release of the nucleic acid cargo into the cytoplasm. ceon.rsmdpi.comnist.govbioscience.co.uknih.govmdpi.com

Investigation of this compound-Induced Endosomal Membrane Destabilization

The reprotonation of this compound in the acidic endosomal environment leads to an increase in positive charge on the LNP surface, promoting interactions with the negatively charged endosomal membrane. mdpi.comnist.gov This electrostatic interaction, coupled with the specific molecular shape of the ionizable lipid (a cone shape is often preferred), facilitates the destabilization of the endosomal membrane. ceon.rsnist.gov This destabilization can lead to increased membrane leakiness without necessarily causing complete structural disruption. nih.gov The formation of ion pairs between the cationic ionizable lipids and anionic endosomal phospholipids is a proposed mechanism for this destabilization, ultimately enabling the release of the encapsulated cargo into the cytosol. ceon.rsnist.govnih.gov

Mechanism of Bilayer-to-Hexagonal (HII) Phase Transition

The interaction of protonated ionizable lipids like this compound with anionic endosomal phospholipids can induce a change in the lipid packing within the membrane, promoting a transition from a lamellar (bilayer) phase to an inverted hexagonal (HII) phase. ceon.rsmdpi.com The HII phase is a non-bilayer structure characterized by hexagonally packed lipid cylinders with the hydrophilic head groups facing inward, surrounding aqueous channels. mdpi.comnih.gov This phase transition is facilitated by lipids with high intrinsic curvature, such as cone-shaped ionizable lipids and certain helper lipids like DOPE. mdpi.combiochempeg.com The formation of the HII phase is considered a precursor to the disruption and fusion of the LNP membrane with the endosomal membrane, creating a pore or defect through which the nucleic acid cargo can be released into the cytoplasm. mdpi.comnih.gov Molecular dynamics simulations have demonstrated lipid hexagonal phase formation around RNA under acidic conditions. biorxiv.org

Cargo Encapsulation and Release Dynamics in this compound-Formulated LNPs

This compound's ionizable nature is central to both the encapsulation and release of nucleic acid cargo. During LNP formation at low pH, the protonated this compound efficiently encapsulates the negatively charged nucleic acids through electrostatic interactions, forming a core-shell structure where the nucleic acid is complexed with the ionizable lipid. caymanchem.cominsidetx.comlablifenordic.comnih.govnih.gov The encapsulation efficiency is significantly influenced by the lipid:nucleic acid ratio and the N:P ratio. sanbio.nlcaymanchem.com

Biological and Immunological Implications of Lipid A9 Containing Lipid Nanoparticles

Mechanisms of Innate Immune System Activation by Lipid A9-LNPs

This compound-LNPs have been shown to activate the innate immune system. Studies indicate that LNPs containing this compound and encapsulating non-stimulatory siRNA increase plasma levels of chemokine (C-C motif) ligand 2 (CCL2), serving as an indicator of innate immune response activation dcchemicals.cominvivochem.comcaymanchem.comcaymanchem.com. The ionizable lipid component within LNPs is recognized as a critical factor contributing to this immune activation, often possessing intrinsic adjuvant properties that enhance immune responses mdpi.comnih.gov.

Cellular Receptors and Signaling Pathways Engaged by this compound-LNPs (e.g., Toll-like Receptor Interactions)

Ionizable lipids, as key components of LNPs, can interact with cellular receptors and engage signaling pathways that lead to immune activation. While specific detailed mechanisms for this compound are still under investigation, studies on ionizable lipids in general highlight their potential to activate Toll-like Receptors (TLRs), particularly TLR4 nih.gov. This interaction can trigger inflammatory pathways nih.govbiorxiv.orgmdpi.com. Cationic or ionizable lipids within LNPs can be recognized as danger-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs) such as TLRs mdpi.com. Activation of these pathways, including TLR signaling and inflammasomes like NLRP3, contributes to the induction of immune responses and the production of inflammatory cytokines nih.govbiorxiv.orgmdpi.com.

Chemokine and Cytokine Induction Profiles (e.g., CCL2)

The administration of this compound-LNPs has been linked to specific chemokine and cytokine induction profiles. Notably, studies have demonstrated that LNPs formulated with this compound and encapsulating non-stimulatory siRNA lead to increased plasma levels of chemokine (C-C motif) ligand 2 (CCL2) in mice dcchemicals.cominvivochem.comcaymanchem.comcaymanchem.com. CCL2 is a potent chemokine involved in attracting monocytes and macrophages mdpi.com. General research on LNP-induced immune responses indicates the induction of a range of chemokines and cytokines, including CCL2, CCL3, CCL4, CCL7, CCL12, CXCL1, and CXCL2, which facilitate the recruitment of innate immune cells biorxiv.orgmdpi.com. Empty LNPs have also been shown to induce cytokine and chemokine profiles with elevated levels of expression for molecules such as IL-6, IL-21, IFN-gamma, TNF-alpha, CXCL13, and CCL7 nih.gov.

Systemic Biological Responses to this compound-LNPs in Preclinical Models

Preclinical studies utilizing animal models have provided insights into the systemic biological responses to this compound-LNPs. These responses include changes in inflammatory biomarkers and observable physiological alterations.

Impact on Inflammatory Biomarkers

As mentioned previously, a notable impact of this compound-LNPs on inflammatory biomarkers in preclinical models is the increase in plasma levels of CCL2 dcchemicals.cominvivochem.comcaymanchem.comcaymanchem.com. This indicates an activation of the innate immune response following administration. While detailed profiles of other inflammatory biomarkers specifically in response to this compound-LNPs are not extensively detailed in the provided information, general LNP studies show that LNP administration can lead to the modulation of various inflammatory markers, including cytokines like IL-1β and IL-6 biorxiv.orgnews-medical.net.

Physiological Alterations Observed in Animal Models (e.g., Body Weight Dynamics)

Studies in mice have observed physiological alterations following the administration of this compound-LNPs. Specifically, LNPs containing this compound and encapsulating non-stimulatory siRNA have been shown to decrease body weight in mice dcchemicals.cominvivochem.comcaymanchem.comcaymanchem.com. While the exact mechanisms underlying this effect are not fully elucidated in the provided context, it suggests potential metabolic or immune-mediated influences. Changes in body weight have also been observed in animal models with other LNP formulations used for delivering nucleic acids researchgate.net.

This compound is an ionizable cationic lipid that has been investigated for its use in lipid nanoparticles (LNPs), particularly in the context of delivering nucleic acids like mRNA and siRNA invivochem.comdcchemicals.comcaymanchem.com. Its ionizable nature, with a reported pKa of 6.27, is crucial for efficient encapsulation of negatively charged nucleic acids and facilitates pH-dependent interactions with cellular membranes, aiding in endosomal escape and delivery of the genetic material into the cytoplasm invivochem.comdcchemicals.com.

4.4. Considerations for Adjuvant Properties in this compound-Enhanced Nucleic Acid Vaccines

This compound, as an ionizable cationic lipid component within LNPs, contributes to the adjuvant properties observed in nucleic acid vaccines nih.govmdpi.com. The LNP formulation containing ionizable lipids is understood to play a role in stimulating the innate immune response, which is essential for the subsequent development of adaptive immunity invivochem.comdcchemicals.comnih.govmdpi.com.

Studies involving LNPs incorporating this compound and encapsulating non-immunostimulatory siRNA have demonstrated the induction of innate immune activation invivochem.comdcchemicals.comcaymanchem.com. This activation is evidenced by elevated plasma levels of the chemokine CCL2 (C-C motif ligand 2) in mice invivochem.comdcchemicals.comcaymanchem.com. CCL2 is a chemoattractant that plays a role in recruiting monocytes and other immune cells to the site of injection and lymph nodes, contributing to the initiation of an immune response mdpi.com.

The adjuvant activity of LNPs, including those formulated with ionizable lipids like this compound, is not solely dependent on the encapsulated nucleic acid acting as a direct immunostimulant (e.g., through Toll-like receptor recognition of mRNA) nih.gov. The lipid composition and the resulting nanoparticle structure can intrinsically stimulate immune pathways mdpi.commdpi.com. Research suggests that the ionizable lipid component is particularly responsible for this intrinsic adjuvant activity nih.govmdpi.com.

While the precise mechanisms by which this compound-containing LNPs exert their adjuvant effect are still under investigation, the observed increase in CCL2 levels indicates a capacity to trigger inflammatory responses that are beneficial for vaccine immunogenicity invivochem.comdcchemicals.comcaymanchem.com. This innate immune activation is thought to facilitate the uptake of LNPs by antigen-presenting cells and promote the downstream processes required for generating robust T cell and B cell responses, including the differentiation of T follicular helper (Tfh) cells and germinal center B (GC B) cells, which are critical for the development of long-lived humoral immunity nih.govnih.gov.

Data from studies using LNP formulations (which may include ionizable lipids like this compound or similar structures) in preclinical models have shown that these nanoparticles can enhance the efficacy of mRNA vaccines by promoting strong Tfh cell and germinal center B cell responses, leading to the production of durable and protective antibodies nih.gov. This suggests that the LNP, through its adjuvant properties mediated in part by the ionizable lipid, contributes significantly to the magnitude and quality of the adaptive immune response nih.gov.

The pKa of the ionizable lipid, such as the 6.27 value reported for this compound, is considered a key feature influencing LNP performance, including their ability to interact with endosomal membranes and potentially their immunostimulatory properties invivochem.comdcchemicals.comnih.gov.

Advanced Research Methodologies for Lipid A9 Based Systems

In Vitro Model Systems for Lipid A9 Evaluation

In vitro model systems are fundamental for the initial assessment of this compound-containing LNPs, providing insights into their interactions with cells, encapsulation efficiency, and the subsequent biological effects.

Cellular Assays for Transfection Efficiency and Gene Expression

Cellular assays are widely used to quantify the ability of this compound-LNPs to deliver their nucleic acid cargo into cells and facilitate the expression of encoded genes or the silencing of target genes. Transfection efficiency, often measured by the uptake and expression of a reporter gene (such as luciferase or fluorescent proteins like mCherry), is a primary metric. Studies have compared the transfection efficiency of LNPs formulated with different ionizable lipids, including this compound, in various cell lines justia.comgoogle.com. For example, in one study evaluating DNA-LNPs, a formulation with this compound demonstrated robust EPO expression levels comparable to those achieved with the benchmark lipid ALC-0315 when formulated with DSPC google.com. Another study used mCherry mRNA to benchmark the transfection efficiency of this compound against other known ionizable cationic lipids in targeted LNPs justia.com. These assays often involve incubating cells with LNPs and then measuring reporter protein levels using techniques like luminescence or fluorescence, or quantifying gene expression via RT-qPCR or Western blot oup.comoup.com.

Data from a benchmarking study comparing the relative luminescence units (RLU) achieved by different ionizable lipids, including this compound, in targeted LNPs delivering mCherry mRNA can be presented in a table to illustrate transfection efficiency. justia.com

Ionizable LipidRelative Luminescence Units (RLU)
ALC-0315[Data from source justia.com]
SM-102[Data from source justia.com]
MC-3[Data from source justia.com]
This compound[Data from source justia.com]
10a[Data from source justia.com]
10f[Data from source justia.com]
10p[Data from source justia.com]

Note: Specific RLU values for each lipid would need to be extracted from the referenced source justia.com to populate this table accurately.

Beyond reporter genes, cellular assays also evaluate the functional outcome of delivering therapeutic nucleic acids. For instance, in the context of gene silencing, assays measure the reduction in target mRNA or protein levels using techniques like RT-qPCR or Western blot following delivery of siRNA or mRNA encoding gene-editing tools oup.comoup.com. Studies involving this compound in LNPs for delivering CRISPRoff mRNA and sgRNAs have assessed target gene silencing efficiency in glioblastoma cells and organoids oup.comoup.com.

Cellular Models for Immune Response Profiling (e.g., Macrophage Cultures)

The interaction of LNPs with immune cells, particularly macrophages, is a critical aspect of their in vitro evaluation. These interactions can trigger innate immune responses, which may influence the safety and efficacy of the LNP formulation in vivo. Cellular models using macrophage cultures allow researchers to assess the inflammatory potential of this compound-LNPs by measuring the release of pro-inflammatory cytokines and chemokines. Studies have indicated that LNPs containing this compound and encapsulating non-stimulatory siRNA can increase plasma levels of chemokine (C-C motif) ligand 2 (CCL2) in mice, suggesting activation of the innate immune response dcchemicals.comdcchemicals.com. This highlights the importance of profiling immune responses in cellular models, such as primary macrophages or macrophage cell lines, to understand the potential immunogenicity of this compound formulations. Assays can involve stimulating macrophages with LNPs and then quantifying cytokine and chemokine levels in the supernatant using techniques like ELISA or multiplex cytokine arrays.

Quantitative Analysis of LNP-Cellular Interactions

Quantitative analysis of LNP-cellular interactions provides detailed information about the mechanisms of cellular uptake, endosomal escape, and intracellular trafficking of this compound-LNPs. Techniques such as flow cytometry and confocal microscopy are employed to visualize and quantify LNP association with cells, internalization, and localization within cellular compartments like endosomes and lysosomes. For example, studies using fluorescently labeled lipids or encapsulated cargo can track the path of LNPs after incubation with cells. Quantitative analysis can determine the rate and extent of LNP uptake, assess co-localization with markers for specific organelles, and evaluate the efficiency of endosomal escape, a crucial step for the cytoplasmic delivery of nucleic acids bioscience.co.uk. While specific quantitative data for this compound-cellular interactions from the search results are limited, general principles of LNP-cellular interactions apply, where the ionizable lipid's properties, such as its pKa, play a significant role in facilitating endosomal escape by promoting membrane disruption in the acidic endosomal environment caymanchem.combioscience.co.uk.

In Vivo Preclinical Models for this compound-LNP Assessment

In vivo preclinical models, typically rodents and non-human primates, are essential for evaluating the systemic behavior and therapeutic efficacy of this compound-LNPs in a complex biological environment.

Pharmacokinetic and Biodistribution Studies of this compound-LNPs

Pharmacokinetic (PK) and biodistribution studies assess the absorption, distribution, metabolism, and excretion of this compound-LNPs and their encapsulated cargo in living organisms. These studies are critical for understanding where the LNPs go after administration, how long they stay in the body, and how they are cleared. Techniques involve administering labeled LNPs (e.g., with fluorescent dyes or radioisotopes) and measuring their concentration in blood, tissues, and organs over time. Tissue samples are collected at various time points, and the amount of LNP or cargo is quantified using methods appropriate for the label. Studies with LNPs containing ionizable lipids have shown that their distribution can be influenced by factors such as particle size, surface charge, and the specific ionizable lipid used justia.com. While detailed PK and biodistribution data specifically for this compound from the search results are not extensively provided, it is known that LNPs administered intravenously are often taken up primarily by the liver, spleen, and lungs justia.com. The design of the LNP, including the choice of ionizable lipid like this compound and the inclusion of components like PEG-lipids, influences these distribution patterns ekb.egresearchgate.netbioscience.co.uk.

Evaluation of Efficacy in Disease Models (e.g., Gene Therapy, Vaccine Development)

Preclinical disease models are used to evaluate the therapeutic or prophylactic efficacy of this compound-LNPs delivering specific nucleic acid payloads.

In the context of gene therapy, this compound-LNPs can be evaluated for their ability to deliver mRNA encoding a therapeutic protein or gene-editing components to target tissues and achieve a desired therapeutic outcome. For example, LNPs containing this compound have been used to deliver CRISPRoff mRNA and sgRNAs in intracranial glioblastoma xenograft models, demonstrating proof-of-principle for in vivo targeting and epigenetic editing oup.comoup.com. Another study explored DNA-LNPs with this compound for delivering mRNA encoding Erythropoietin (EPO) and measured serum EPO levels in mice as a marker of gene expression efficacy google.com.

For vaccine development, this compound-LNPs can encapsulate mRNA encoding viral antigens to elicit an immune response. Studies have utilized this compound as a component in LNPs for delivering self-amplifying RNA encoding viral proteins in preclinical vaccine models researchgate.netnih.govmdpi.comresearchgate.net. These studies evaluate the induction of humoral and cellular immune responses, such as antibody titers and T cell activation, and assess protection against viral challenge in animal models nih.govmdpi.com. For instance, an Imperial College London trial used an Acuitas LNP, represented by this compound, to deliver self-amplifying RNA for a SARS-CoV-2 vaccine candidate, showing high and dose-dependent antibody and neutralizing titers in mice nih.gov. The evaluation of efficacy in these models often involves measuring relevant biomarkers, assessing disease progression, and analyzing survival rates.

Assessment of Immune Responses and Physiological Outcomes in Animal Cohorts

Studies employing this compound-containing LNPs have investigated their effects on immune responses and physiological outcomes in animal models, particularly mice. Research indicates that LNPs formulated with this compound and encapsulating non-stimulatory siRNA can induce activation of the innate immune response. This activation has been evidenced by an increase in plasma levels of chemokine (C-C motif) ligand 2 (CCL2) invivochem.comnih.govlu.se.

Furthermore, these this compound-based LNPs have been associated with a decrease in body weight in mice. This physiological outcome suggests potential metabolic or immune-mediated effects resulting from the administration of these nanoparticles invivochem.comnih.govlu.se.

Analytical and Characterization Techniques for this compound and LNPs

Comprehensive analytical and characterization techniques are crucial for ensuring the quality, structure, and performance of this compound and the lipid nanoparticles formulated with it. These techniques span spectroscopic, chromatographic, and biophysical methods.

Spectroscopic and Chromatographic Methods for this compound Purity and Structure

The purity and structural integrity of this compound are critical for its performance in LNP formulations. This compound has the molecular formula C₅₇H₁₁₂N₂O₅ and a molecular weight of 905.5 g/mol lu.secaymanchem.comlipidmaps.org. Its CAS number is 2036272-50-9 lu.secaymanchem.comlipidmaps.org. Typical reported purity levels for this compound are ≥98% or ≥95% nih.govcaymanchem.comlipidmaps.org.

Various spectroscopic and chromatographic methods are employed for the analysis of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are utilized for confirming the structure and assessing the purity of the lipid nih.govlu.se. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also standard techniques in lipid analysis that can be applied to assess the purity and characterize the fatty acid components of complex lipids like this compound caymanchem.combiomol.com. While MALDI-TOF MS has been used for lipid analysis, including in the context of cellular lipid profiles, its specific application for this compound purity and structure confirmation would depend on the experimental context.

Biophysical Characterization of Lipid Nanoparticle Morphology and Stability

The biophysical characteristics of this compound-containing LNPs, including their morphology, size, polydispersity, and stability, are paramount to their efficacy as delivery systems. The size of LNPs, for instance, is known to influence their biodistribution and cellular uptake.

Dynamic Light Scattering (DLS) is a widely used technique for determining the average particle size and polydispersity index (PDI) of LNPs. Multi-angle Light Scattering (MALS), often coupled with techniques like Size Exclusion Chromatography (SEC) or Field-Flow Fractionation (FFF), can provide more detailed size distributions and enable the quantification of nucleic acid payload within the LNPs. Online payload analysis using MALS-UV-dRI (Refractive Index) detectors following SEC or FFF allows for the simultaneous quantification of various attributes, including size distribution, particle concentration, morphology, encapsulation efficiency, and lipid concentration.

Advanced techniques such as cryogenic transmission electron microscopy (cryo-TEM) are employed to visualize the morphology and internal structure of LNPs broadpharm.com. Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS), along with NMR spectroscopy, can provide insights into the internal ordering and structural organization of the lipids and encapsulated cargo within the nanoparticles broadpharm.com. The pKa of the ionizable lipid, such as this compound's pKa of 6.27 or 6.5, is also a critical parameter that is characterized as it impacts the LNP's behavior and efficiency invivochem.comnih.govlu.selipidmaps.orgbroadpharm.com.

Future Perspectives and Emerging Research Directions for Lipid A9

Rational Design of Next-Generation Lipid A9 Analogues for Tailored Applications

The rational design of novel ionizable lipids, including analogues of this compound, is a critical area of future research aimed at developing LNPs with improved properties for specific therapeutic applications. This involves understanding the complex structure-activity relationships that govern the behavior of these lipids within LNP formulations. advancingrna.comresearchgate.netnih.gov Key design parameters being explored include modulating the ionizable lipid's pH tunability, modifying lipid tail designs, and incorporating biodegradable moieties. nih.govnih.gov

Researchers are expanding lipid libraries and investing in the rational design of ionizable lipids, which are considered the functional cornerstone of most LNP systems. advancingrna.com These lipids dictate crucial properties such as endosomal escape, pKa tuning, biodistribution, and tolerability. advancingrna.com Strategies involve altering head groups, linker groups, and lipid tails to influence pKa values, hydrogen bonding with mRNA, biodegradability, membrane stability, and lipid fluidity. nih.gov High-throughput screening platforms are being developed to rapidly synthesize and evaluate novel lipid candidates. researchgate.net

Interactive Table 1: Key Design Parameters for Ionizable Lipids in LNP Formulations

Design ParameterInfluence on LNP Properties
Ionizable Lipid pKapH-dependent charge, Endosomal escape
Lipid Tail StructureBiodegradability, Membrane fluidity, pKa
Head Group StructurepKa, Hydrogen bonding with nucleic acids
Linker Group StructureBiodegradability, pKa, Transfection efficiency

Strategies for Modulating this compound-Associated Immunogenicity and Biodegradability

Modulating the immunogenicity and enhancing the biodegradability of ionizable lipids like this compound are crucial for improving the safety and efficacy of LNP-based therapeutics, particularly for applications requiring repeated dosing. invivochem.comcaymanchem.comdcchemicals.comnih.gov

Strategies to address immunogenicity include optimizing LNP size and surface charge, with smaller, neutrally charged particles potentially exhibiting reduced immunogenicity. mdpi.comresearchgate.net The lipid composition itself influences immune activation, and optimizing the ratios of different lipid components, including phospholipids (B1166683) and PEGylated lipids, is an area of ongoing research. mdpi.commdpi.com While PEGylation can improve circulation time and reduce immune recognition, it can also hinder cellular uptake and potentially provoke immune responses upon repeated administration. mdpi.commdpi.comcatug.bio Incorporating modified nucleosides in the RNA payload can also minimize immune activation. catug.bio

To enhance biodegradability, researchers are introducing enzymatically cleaved carboxylic esters or other biodegradable moieties into the hydrophobic domains or linker regions of lipid components. invivochem.comcaymanchem.comresearchgate.net This allows the lipids to be rapidly degraded into hydrophilic products that are quickly eliminated from the body, limiting tissue accumulation and potential toxicity. invivochem.comcaymanchem.com Studies have shown that lipids with biodegradable features can lead to well-tolerated LNPs. researchgate.net Comparing ionizable lipid analogs with similar potency but different biodegradation kinetics reveals that faster lipid clearance can lower the inflammatory response while maintaining strong vaccine immunogenicity. biorxiv.org

Interactive Table 2: Strategies for Modulating Immunogenicity and Biodegradability

StrategyMechanismImpact on LNP Properties
Optimize LNP Size and Surface ChargeInfluences cellular uptake and immune cell interactionsReduced immunogenicity, Improved targeting
Optimize Lipid Composition (e.g., PEGylation)Affects circulation time, protein binding, and immune recognitionTunable pharmacokinetics, potential for reduced or increased immune response
Incorporate Biodegradable MoietiesEnzymatic cleavage into excretable productsReduced tissue accumulation, Improved tolerability, Maintained immunogenicity
Modified Nucleosides in RNA PayloadMinimizes activation of innate immune sensorsReduced immune activation

Exploration of Novel Therapeutic Applications Beyond Current Paradigms

While LNPs, including those formulated with this compound, have seen significant success in mRNA vaccines and gene therapy for specific conditions, future research aims to explore novel therapeutic applications beyond current paradigms. invivochem.combiochempeg.com This includes expanding the use of LNPs for delivering various RNA molecules like self-amplifying RNA (saRNA), circular RNA (circRNA), and microRNA (miRNA), as well as plasmid DNA. catug.bio

Potential novel applications include targeted delivery to extrahepatic tissues and organs beyond the liver, lungs, and spleen, such as the brain, heart, kidney, and muscle tissue. mdpi.comprogen.comgoogle.com This requires overcoming challenges in targeting specificity and achieving efficient delivery to these sites. Strategies involve modifying LNP composition and surface to enable selective uptake by target cells through receptor-mediated endocytosis or enhanced membrane fusion. mdpi.comavantiresearch.com Research is also exploring the use of LNPs for in situ engineering of immune cells like CAR T cells and for delivering gene-editing components like CRISPR/Cas9. mdpi.comresearchgate.net The application of LNP-based therapies in cancer immunotherapy and for treating respiratory diseases through inhaled delivery are also active areas of investigation. biochempeg.commdpi.comnih.gov

Integration of Omics Technologies for Comprehensive this compound-LNP Research

The integration of omics technologies, such as genomics, transcriptomics, and proteomics, is becoming increasingly important for comprehensive research into this compound-based LNPs. gatech.edudrugdiscoverynews.commdpi.com These technologies can provide a deeper understanding of the complex interactions between LNPs and biological systems.

Multiomics approaches can quantify LNP delivery into cells, the subsequent protein production from mRNA payloads, and the identity of the responding cells. gatech.edu This allows researchers to identify cell subtypes with high or low nanoparticle uptake and the genes involved in successful LNP internalization. gatech.edu Analyzing the composition of the protein corona that forms around LNPs in biological fluids using multiomics can reveal the relationship between LNP composition, delivery efficacy, and the proteins that bind to the nanoparticles. nih.gov This can help identify biomarkers that predict in vivo activity and inform the design of LNPs with improved performance. nih.gov Integrated multiomics and advanced nanoparticle analytics are improving how researchers perform RNA delivery research, potentially increasing therapeutic success. drugdiscoverynews.com

Addressing Challenges in Translational Research for this compound Formulations

Addressing the challenges in translational research is crucial for bringing this compound-based LNP formulations from preclinical development to clinical application. One of the biggest hurdles is transitioning bench-scale research to clinical development. advancingrna.com

Key challenges include establishing robust and scalable manufacturing processes that maintain the intended product characteristics. advancingrna.compnas.org Current methods for small-scale production often differ from those required for large-scale manufacturing, potentially leading to variability in LNP properties. pnas.org Innovation in formulation technologies that can generate LNPs across various scales of development is needed. pnas.org

Another significant challenge is establishing reliable in vitro-in vivo correlation (IVIVC). nih.govmdpi.com Studies have shown discrepancies between in vitro and in vivo LNP performance, highlighting the need for holistic evaluation strategies to optimize clinical translation. nih.govmdpi.com Factors such as LNP stability in vivo, transience in the bloodstream, and targeted delivery to specific tissues also need to be addressed for successful translation. advancingrna.comprogen.com Furthermore, navigating the regulatory landscape for novel LNP formulations presents complexities, as small changes in lipid ratios can impact biodistribution and may require additional testing. researchgate.net

Interactive Table 3: Challenges in Translational Research for LNP Formulations

ChallengeDescription
Scalable ManufacturingDeveloping processes to produce LNPs consistently at large scales.
In Vitro-In Vivo Correlation (IVIVC)Bridging the gap between preclinical in vitro findings and in vivo outcomes.
Targeted DeliveryAchieving specific delivery to desired cells or tissues beyond the liver.
StabilityMaintaining LNP integrity and efficacy during storage and in biological fluids.
Regulatory ApprovalNavigating the complex process for novel LNP compositions and applications.

Q & A

Q. What are the critical physicochemical properties of Lipid A9 that influence experimental handling and stability?

this compound (C₅₇H₁₁₂N₂O₅, MW: 905.51 g/mol) is a liquid compound with limited aqueous solubility (~110.44 mM in DMSO). Its stability depends on storage conditions:

  • Powder : -20°C for 3 years, 4°C for 2 years.
  • Solvent solutions : -80°C for 6 months, -20°C for 1 month. For in vivo studies, formulations using co-solvents like PEG400 or SBE-β-CD in saline are recommended to enhance solubility .

Table 1: Solubility and Preparation Guidelines

Solvent/FormulationConcentrationNotes
DMSO (stock)50–100 mg/mLAvoid freeze-thaw cycles; aliquot for single-use .
SBE-β-CD in saline20% w/vStable for 1 week at 4°C; suitable for IP/IV delivery .
Corn oil10% DMSO + 90% corn oilUsed for oral dosing in animal models .

Q. What methodological considerations are essential for preparing this compound stock solutions in cell-based assays?

  • Step 1 : Dissolve this compound in DMSO to create a 50 mg/mL master stock. Vortex/ultrasonicate to ensure homogeneity.
  • Step 2 : Dilute with cell culture media to ≤0.1% DMSO (to avoid cytotoxicity).
  • Validation : Confirm solubility post-dilution via dynamic light scattering (DLS) to detect aggregates. Precipitates may require filtration (0.22 µm) before use .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound extraction from complex biological matrices?

RSM is effective for lipid extraction optimization. For example, in algal lipid studies (e.g., Chara vulgaris), variables like solvent ratio (chloroform-methanol), NaCl concentration, and temperature are modeled using a central composite design. Key steps:

  • Design : Use a 3-factor, 5-level matrix to test interactions.
  • Analysis : Apply quadratic regression (e.g., Y = A₀ + A₁X₁ + A₂X₂ + A₃X₃ + A₇X₁²...) to identify optimal conditions.
  • Validation : Confirm via ANOVA (p < 0.05) and contour plots .

Q. How should researchers address contradictory findings in this compound’s bioactivity across studies?

Contradictions often arise from variability in:

  • Formulation : Differences in co-solvents (e.g., DMSO vs. PEG400) alter bioavailability.
  • Experimental models : Cell lines vs. primary cultures may show divergent responses. Mitigation strategies :
  • Standardize protocols per NIH preclinical guidelines (e.g., detailed reporting of solvent concentrations, storage conditions).
  • Perform meta-analyses to identify confounding variables (e.g., lipid peroxidation during storage) .

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response relationships?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
  • Error analysis : Quantify uncertainties from technical replicates (e.g., pipetting errors) and biological variability (e.g., n ≥ 3 independent experiments).
  • Software : Use GraphPad Prism or R packages (e.g., drc) for robust curve fitting .

Methodological Best Practices

  • Ethical compliance : For in vivo studies, obtain institutional approval for animal protocols and disclose formulations (e.g., SBE-β-CD) in ethics applications .
  • Data transparency : Archive raw spectra (e.g., LC-MS) and solubility validation data in repositories like Figshare or Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.